molecular formula C16H20N4 B8615550 4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642473-79-8

4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine

Cat. No. B8615550
M. Wt: 268.36 g/mol
InChI Key: LTPVCZQGBDHLMG-UHFFFAOYSA-N
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Patent
US09446040B2

Procedure details

A solution of [4-(2-Ethyl-imidazo[4,5-c]quinolin-1-yl)-butyl]carbamic acid tert-butyl ester of formula 5 obtained in step V in trifluroacetic acid was stirred at 40° C. for 4 hrs. Reaction mixture was then poured on ice-water mixture and extracted with chloroform. Organic layer was dried over sodium sulphate and concentrated under deduced pressure to afford 4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl) butan-1-amine of formula 6.
Name
[4-(2-Ethyl-imidazo[4,5-c]quinolin-1-yl)-butyl]carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:24]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]=[CH:16][C:15]=2[N:14]=[C:13]1[CH2:25][CH3:26])(C)(C)C>FC(F)(F)C(O)=O>[CH2:25]([C:13]1[N:12]([CH2:11][CH2:10][CH2:9][CH2:8][NH2:7])[C:24]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]=[CH:16][C:15]=2[N:14]=1)[CH3:26]

Inputs

Step One
Name
[4-(2-Ethyl-imidazo[4,5-c]quinolin-1-yl)-butyl]carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCN1C(=NC=2C=NC=3C=CC=CC3C21)CC)=O
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was then poured on ice-water mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under deduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C2=C(C=NC=3C=CC=CC23)N1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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